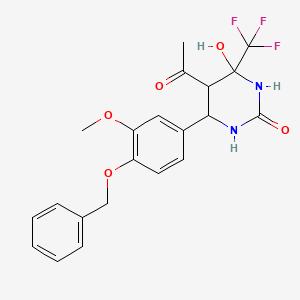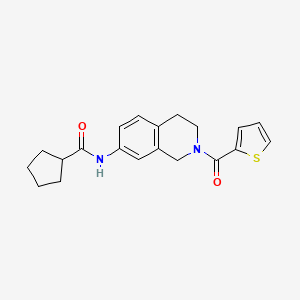![molecular formula C7H12FN3 B2865427 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine CAS No. 1429418-43-8](/img/structure/B2865427.png)
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine, also known as FEPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and cell survival. This compound has been found to enhance the activity of the sigma-1 receptor, leading to increased calcium release and activation of downstream signaling pathways. This results in a range of effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to have neuroprotective effects against ischemic injury, as well as anti-inflammatory effects in models of neuroinflammation. This compound has also been shown to modulate neurotransmitter release, leading to changes in behavior and mood.
実験室実験の利点と制限
One of the main advantages of 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the confounding effects of other receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine. One area of interest is in the development of new sigma-1 receptor ligands that have improved pharmacokinetic properties and greater selectivity for the receptor. Another area of interest is in the use of this compound as a tool for studying the role of the sigma-1 receptor in various physiological processes. Additionally, this compound may have potential applications in the treatment of various neurological disorders, although further research is needed to determine its efficacy and safety in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in neuroscience research. Its selective modulation of the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
合成法
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine can be synthesized using a multi-step process that involves the reaction of 3-(2-fluoroethyl)pyrazole with N-methylmethanamine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine has been studied extensively for its potential applications in neuroscience research. It has been found to act as a selective ligand for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to a range of effects that may be useful in the treatment of various neurological disorders.
特性
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3/c1-9-6-7-2-4-10-11(7)5-3-8/h2,4,9H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZZOQDTIVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865345.png)
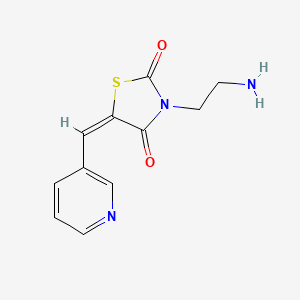

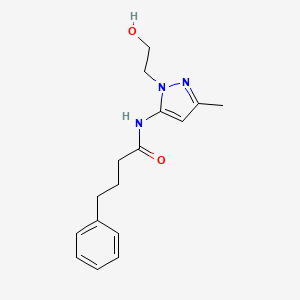
![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)
![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)
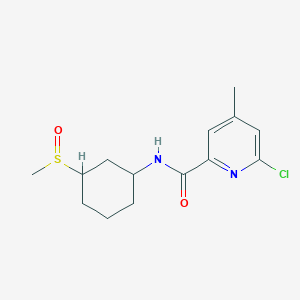

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)
